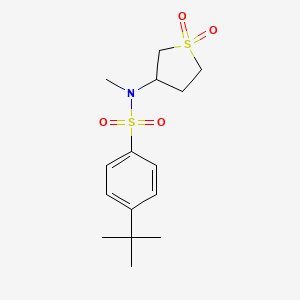
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzenesulfonamide, also known as TBNMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TBNMT is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells and other diseases.
Wissenschaftliche Forschungsanwendungen
Catalysis and Oxidation Studies
- A study by Işci et al. (2014) demonstrates the use of 4-tert-butylbenzenesulfonamide in the synthesis of iron phthalocyanine, which is used as a catalyst for oxidation reactions, particularly in the oxidation of cyclohexene and styrene. The phthalocyanine shows remarkable stability under oxidative conditions, indicating potential applications in industrial oxidation processes (Işci et al., 2014).
DNA Binding and Anticancer Activity
- Research by González-Álvarez et al. (2013) explores mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonamide. These complexes exhibit binding affinity to calf thymus DNA and show potential in DNA cleavage, genotoxicity, and anticancer activity. This suggests their potential use in developing new therapeutic agents (González-Álvarez et al., 2013).
Polymer Synthesis
- A study by Hsiao et al. (2000) discusses the synthesis of polyamides using derivatives of 4-tert-butylcatechol, including 4-tert-butylbenzenesulfonamide. These polymers exhibit high thermal stability, solubility in polar solvents, and potential applications in the production of films and coatings (Hsiao et al., 2000).
Quantum Chemical Calculations
- Peiming et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, predicting its free energy and molecular orbitals. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Peiming et al., 2022).
Chemical Nuclease Activity
- Macías et al. (2006) investigated copper(II) complexes with 4-tert-butylbenzenesulfonamide derivatives. These complexes act as chemical nucleases in the presence of ascorbate/H2O2, which could be significant in biochemical research and therapeutic applications (Macías et al., 2006).
Immune Modulation
- Nizheharodava et al. (2020) found that 2-amino-4,6-di-tert-butylphenol derivatives, including 4-methylbenzenesulfonamide, can affect the viability and functional potential of human peripheral blood lymphocytes, indicating a potential application in immunotherapy and the study of immune responses (Nizheharodava et al., 2020).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-14(8-6-12)22(19,20)16(4)13-9-10-21(17,18)11-13/h5-8,13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOKFJGORQQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

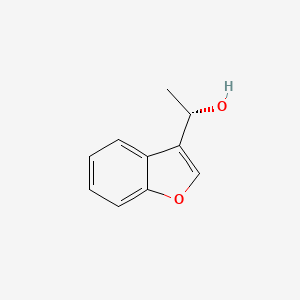
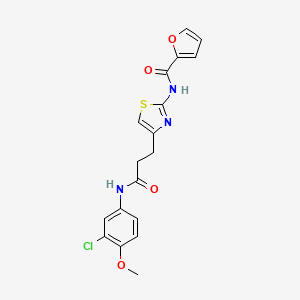
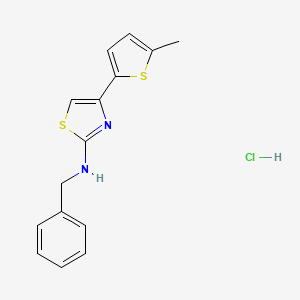
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)
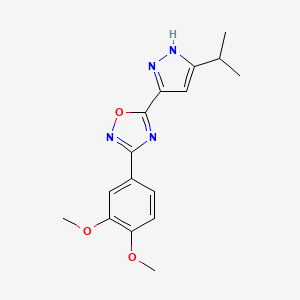
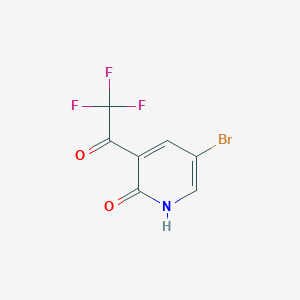

![Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2936129.png)
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2936131.png)
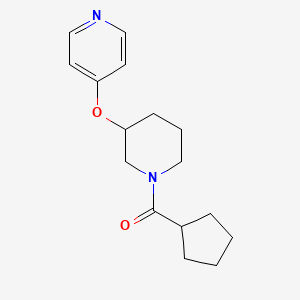

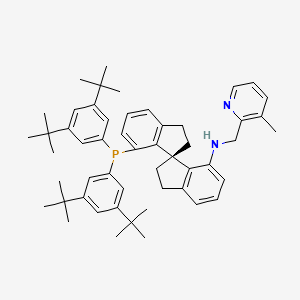
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)